molecular formula C13H17NO2 B15362072 (2r,5s)-5-Benzylpiperidine-2-carboxylic acid

(2r,5s)-5-Benzylpiperidine-2-carboxylic acid

Cat. No.: B15362072
M. Wt: 219.28 g/mol
InChI Key: SPDWIZCKQWRDTR-NWDGAFQWSA-N
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Description

(2R,5S)-5-Benzylpiperidine-2-carboxylic acid is a complex organic compound characterized by its piperidine ring structure, which is substituted with a benzyl group at the 5th position and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Benzylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the cyclization of a linear precursor containing the benzyl group and the carboxylic acid moiety. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R,5S)-5-Benzylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzaldehyde, Benzoic acid

  • Reduction: Piperidine-2-ol, Piperidine-2-carbaldehyde

  • Substitution: N-alkylated or N-aminated piperidines

Scientific Research Applications

(2R,5S)-5-Benzylpiperidine-2-carboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: The compound can be used to study biological processes involving piperidine derivatives.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,5S)-5-Benzylpiperidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Piperidine-2-carboxylic acid

  • Benzylpiperidine

  • Piperidine-2-carboxamide

Uniqueness: (2R,5S)-5-Benzylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzyl group and a carboxylic acid group

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2R,5S)-5-benzylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12+/m0/s1

InChI Key

SPDWIZCKQWRDTR-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@@H](NC[C@@H]1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NCC1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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